

Venadaparib: Application Notes on Objective Response Rate in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the objective response rate (ORR) of **Venadaparib**, a potent and selective PARP inhibitor, as observed in various clinical studies. This document includes a summary of quantitative data, detailed experimental protocols for assessing tumor response, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction

Venadaparib (also known as IDX-1197) is a novel poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.[1][2] By targeting PARP-1 and PARP-2 enzymes, **Venadaparib** disrupts the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and subsequent cell death.[3][4] The objective response rate (ORR) is a critical endpoint in oncology clinical trials, representing the proportion of patients with a partial or complete response to treatment.

Data Presentation: Objective Response Rate (ORR) of Venadaparib



The following tables summarize the ORR of **Venadaparib** in key clinical studies, categorized by treatment strategy (monotherapy vs. combination therapy) and patient population.

Venadaparib Monotherapy

Table 1: Objective Response Rate of Venadaparib Monotherapy in Advanced Solid Tumors

Clinical Trial Identifier	Cancer Type(s)	Patient Populatio n	Number of Patients	Objective Respons e Rate (ORR)	Clinical Benefit Rate (CBR)	Referenc e(s)
NCT03317 743 (First- in-human study)	Advanced Solid Tumors (primarily Breast and Ovarian Cancer)	Overall Population	32	16%	47%	[5][6]
BRCA- mutated (BRCAm+)	9	22%	44%	[5][6]		
BRCA wild- type (BRCAm-)	18	17%	50%	[5][6]		
VASTUS Study (Phase 1b)	Breast Cancer	gBRCA1/2 mutated	10 (evaluable for efficacy)	80%	100% (Disease Control Rate)	

CBR is defined as the percentage of patients who have achieved a complete response, partial response, or stable disease.

Venadaparib in Combination Therapy



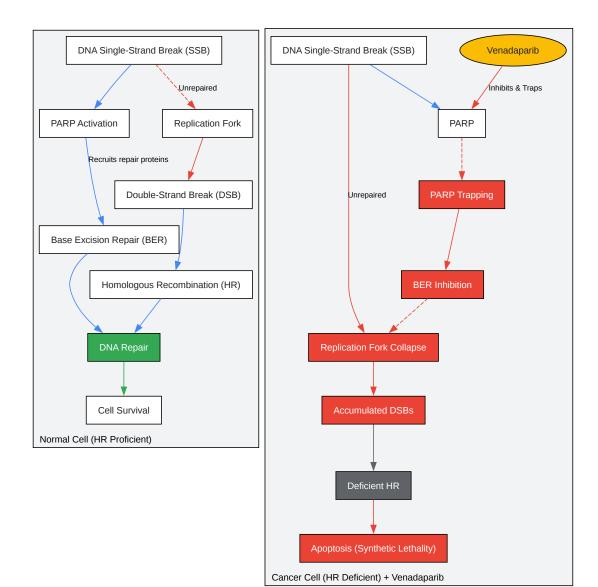
Table 2: Objective Response Rate of **Venadaparib** in Combination with Irinotecan in Metastatic Gastric Cancer (mGC)

Clinical Trial	Patient Population	Number of Patients	Objective Response Rate (ORR)	Reference(s)
NCT04725994 (Phase 1b/IIa)	Overall Population	43	20.9%	[7]
Homologous Recombination Deficiency (HRD)	14	35.7%	[7]	
No HRD	29	13.8%	[7]	

Signaling Pathway

The diagram below illustrates the mechanism of action of PARP inhibitors like **Venadaparib** in the context of DNA repair and synthetic lethality.





Click to download full resolution via product page

Caption: Mechanism of Action of **Venadaparib** via PARP Inhibition and Synthetic Lethality.



Experimental Protocols

The assessment of the objective response rate in clinical trials involving **Venadaparib** is predominantly based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5][7] This standardized methodology ensures consistency and comparability of results across different studies and sites.

Key Methodologies for ORR Assessment (RECIST 1.1)

- Baseline Tumor Assessment:
 - Prior to treatment initiation, patients undergo a baseline tumor assessment, typically using imaging techniques such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).
 - All detectable lesions are categorized as either "measurable" or "non-measurable".
 - Measurable lesions: Must have a longest diameter of at least 10 mm (or at least 15 mm in the short axis for lymph nodes). A maximum of five measurable lesions in total, and no more than two per organ, are selected as "target lesions" for longitudinal monitoring.[8][9]
 - Non-measurable lesions: Include all other sites of disease, such as smaller lesions, bone metastases, or pleural effusions. These are monitored for unequivocal progression.[8][9]
 - The sum of the longest diameters (or short axes for lymph nodes) of all target lesions is calculated and recorded as the baseline sum of diameters.
- Follow-up Tumor Assessments:
 - Tumor assessments are repeated at predefined intervals during the clinical trial, for example, every 8 weeks. []
 - The same imaging modality and technique used at baseline should be employed for all subsequent assessments to ensure consistency.
 - At each follow-up, the longest diameters of all target lesions are re-measured, and the sum is calculated.



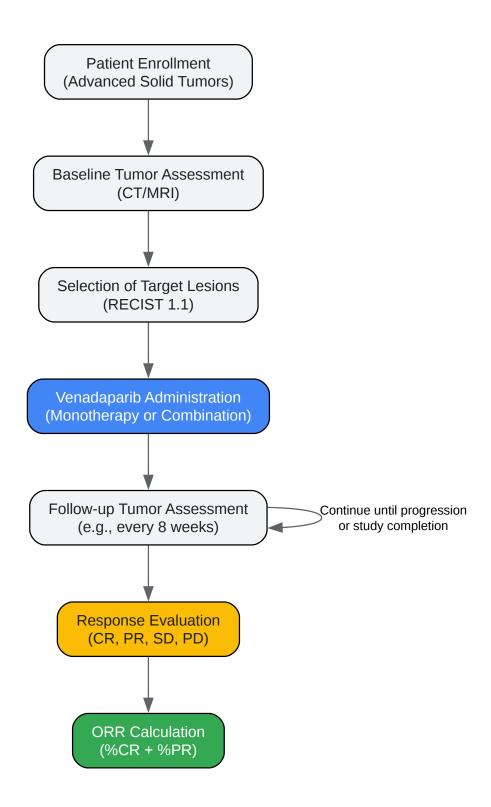
- Non-target lesions are qualitatively assessed for any significant changes.
- The presence of any new lesions is also documented.
- Response Criteria:
 - Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have reduced to <10 mm in the short axis.
 - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.
 - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded since treatment started (nadir). The appearance of one or more new lesions is also considered progressive disease.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

The Objective Response Rate (ORR) is then calculated as the sum of the percentage of patients who achieve a Complete Response (CR) or a Partial Response (PR).

Experimental Workflow for ORR Assessment

The following diagram outlines the general workflow for assessing the objective response rate in a clinical trial setting.





Click to download full resolution via product page



Caption: Generalized Experimental Workflow for ORR Assessment in **Venadaparib** Clinical Trials.

Conclusion

Venadaparib has demonstrated promising clinical efficacy, as evidenced by the objective response rates observed in both monotherapy and combination therapy settings, particularly in patients with homologous recombination deficiencies. The standardized assessment of tumor response using RECIST 1.1 provides a robust framework for evaluating the anti-tumor activity of **Venadaparib** in ongoing and future clinical trials. These application notes serve as a valuable resource for researchers and drug development professionals in understanding the clinical performance of **Venadaparib** and in the design of future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. project.eortc.org [project.eortc.org]
- 9. RECIST 1.1 RECIST [recist.eortc.org]



Therapeutic & Clinical Application

Check Availability & Pricing

• To cite this document: BenchChem. [Venadaparib: Application Notes on Objective Response Rate in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180462#objective-response-rate-orr-of-venadaparib-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com